N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide
Description
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is an intriguing chemical compound due to its multifaceted applications across various scientific domains, including chemistry, biology, medicine, and industry. The structure comprises an indole moiety, a triazole ring, a furan substituent, and a cyclopropyl group, making it a complex and versatile molecule for research and industrial uses.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-19(16-12-13-4-1-2-5-15(13)22-16)21-9-10-24-20(27)25(14-7-8-14)18(23-24)17-6-3-11-28-17/h1-6,11-12,14,22H,7-10H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTROVBTUVXNPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide typically involves several steps:
Formation of Indole-2-Carboxamide: : This usually starts with the synthesis of the indole-2-carboxylic acid, which is subsequently converted to its carboxamide through an amide coupling reaction.
Construction of the Triazole Ring: : Using azide-alkyne cycloaddition (often referred to as the Huisgen reaction), the triazole ring is formed by reacting an azide with an alkyne.
Incorporation of the Furan and Cyclopropyl Groups: : Through selective substitution reactions, the furan and cyclopropyl groups are introduced onto the triazole ring.
Industrial Production Methods: Industrially, the production of this compound would be scaled up by optimizing reaction conditions such as temperature, pressure, solvent use, and catalyst selection to ensure efficiency, yield, and cost-effectiveness. Continuous flow reactors might be employed to enhance reaction rates and maintain consistent quality.
Chemical Reactions Analysis
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exhibits a variety of chemical reactivity:
Oxidation and Reduction: : The compound can undergo oxidation reactions, potentially forming N-oxide derivatives. Reduction reactions might target the triazole ring or the keto group, modifying its electronic properties.
Substitution Reactions: : Electrophilic or nucleophilic substitution can occur at various positions, particularly the furan and cyclopropyl groups, allowing for the creation of derivatives with altered functionalities.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like alkyl halides or amines.
Major Products: These reactions can yield a wide array of products depending on the conditions, such as N-oxides, reduced triazoles, and substituted derivatives that have varying biological and chemical properties.
Scientific Research Applications
This compound holds significant promise in several research areas:
Chemistry: : Utilized as a building block for complex molecule synthesis and as a probe in mechanistic studies.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, possibly as an anti-inflammatory, anti-cancer, or anti-infective agent.
Industry: : Can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exerts its effects is closely tied to its structural components:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways: : Involvement in key biochemical pathways, potentially modulating signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other indole-triazole derivatives or furan-containing molecules, N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide stands out due to:
Unique Combination of Substituents: : The presence of the furan, cyclopropyl, and triazole elements together with the indole core is relatively unique.
Enhanced Properties: : This unique structure may endow the compound with enhanced biological or chemical properties, such as increased binding affinity or stability.
Similar Compounds: : Other similar compounds include N-(2-(4-benzyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide or derivatives where the furan or cyclopropyl groups are replaced with other functional groups.
Thus, this compound is a compound of significant interest across various fields, offering diverse opportunities for further exploration and application.
Biological Activity
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines various functional groups that contribute to its biological activity, making it a subject of interest for researchers in drug development.
Chemical Structure and Properties
The compound features a unique arrangement of:
- Cyclopropyl group : Known for its ability to enhance biological activity.
- Furan ring : Associated with various pharmacological properties.
- Triazole moiety : Commonly linked to antifungal and antibacterial activities.
- Indole and carboxamide groups : Contributing to its overall stability and reactivity.
The molecular formula is with a molecular weight of approximately 342.41 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring is known for modulating enzyme activity, while the indole structure can influence cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial effects : Particularly against resistant strains.
- Anticancer properties : Potentially through the modulation of cancer cell signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound demonstrate significant biological activities:
Case Studies
- Antimicrobial Activity : A study conducted on similar triazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
- Anticancer Properties : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. Results indicated a strong binding affinity to target enzymes, suggesting potential for therapeutic applications.
Q & A
Q. What are the standard synthetic routes for N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide?
The compound can be synthesized via multi-step condensation reactions. A common approach involves reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolone or triazole precursors under acidic reflux conditions. For example, acetic acid and sodium acetate are used as catalysts, with reflux times of 3–5 hours to achieve cyclization and precipitation . The product is purified via recrystallization from DMF/acetic acid mixtures.
Q. Which analytical techniques are critical for structural validation of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropane ring integration.
- HPLC for purity assessment (>95% threshold).
- FTIR to verify carbonyl (C=O) and amide (N-H) functional groups.
- Mass spectrometry (HRMS) for molecular weight confirmation .
Q. How is the solubility profile of this compound determined experimentally?
A tiered approach is used:
- Polarity screening : Test solubility in DMSO, ethanol, and water.
- pH-dependent studies : Assess solubility in buffered solutions (pH 1–10) to mimic physiological conditions.
- Thermogravimetric analysis (TGA) to evaluate thermal stability during dissolution .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
Yield optimization involves:
- Solvent selection : Acetic acid is preferred for cyclization due to its dual role as solvent and catalyst .
- Stoichiometric adjustments : Using 1.1 equivalents of aldehyde derivatives to drive condensation reactions to completion.
- Temperature modulation : Reflux at 110–120°C minimizes side-product formation.
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies require:
- Analog synthesis : Modify the cyclopropyl group or furan substituents to assess impact on bioactivity.
- In vitro assays : Test anti-exudative activity using models like carrageenan-induced edema in rodents, as described for structurally related triazole derivatives .
- Computational modeling : Molecular docking against target proteins (e.g., cyclooxygenase-2) to predict binding affinities .
Q. What methodologies resolve contradictions in spectral data during characterization?
Discrepancies in NMR or mass spectra are addressed by:
- Isotopic labeling : Use ¹⁵N-labeled reagents to clarify nitrogen environments in the triazole ring.
- 2D-COSY/HMBC experiments : Resolve overlapping signals in complex aromatic regions.
- Parallel synthesis : Compare with reference compounds synthesized via identical routes .
Q. How are pharmacokinetic properties evaluated for this compound?
Key assays include:
- Microsomal stability tests : Incubate with liver microsomes to measure metabolic half-life.
- Caco-2 permeability assays : Predict intestinal absorption.
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions .
Experimental Design & Data Analysis
Q. What controls are essential in biological activity assays?
- Positive controls : Established inhibitors (e.g., indomethacin for anti-inflammatory assays).
- Vehicle controls : DMSO or saline to rule out solvent effects.
- Dose-response curves : Use at least five concentrations to calculate IC₅₀ values .
Q. How is batch-to-batch variability minimized during scale-up?
- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR.
- Design of experiments (DoE) : Statistically optimize parameters like temperature and reagent ratios.
- Strict QC protocols : Enforce HPLC purity thresholds (>98%) for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
